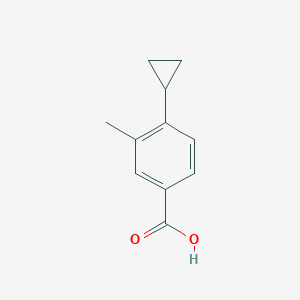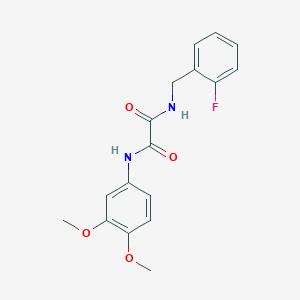![molecular formula C21H13ClF6N2O2 B2897250 N-[3,5-bis(trifluoromethyl)phenyl]-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide CAS No. 852924-40-4](/img/structure/B2897250.png)
N-[3,5-bis(trifluoromethyl)phenyl]-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including an amide group (-CONH2), a pyridine ring (a six-membered ring with one nitrogen atom), and several aromatic rings (phenyl groups). The presence of the trifluoromethyl groups (-CF3) and a chlorophenyl group suggests that this compound could have interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the trifluoromethyl groups, and the coupling of the different aromatic rings. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings and the amide group would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The amide group could participate in a variety of reactions, including hydrolysis and condensation reactions. The aromatic rings could undergo electrophilic aromatic substitution reactions, and the trifluoromethyl groups could potentially be replaced with other groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could increase its solubility in polar solvents, while the aromatic rings could increase its stability .Wissenschaftliche Forschungsanwendungen
Organocatalysis
The 3,5-bis(trifluoromethyl)phenyl motif is a key feature in organocatalysts due to its ability to activate substrates and stabilize developing charges in transition states . This compound could be explored for its potential as an organocatalyst in organic chemistry, particularly in reactions requiring the stabilization of oxyanions.
OLED Material Development
Compounds with 3,5-bis(trifluoromethyl)phenyl groups have been used in the synthesis of iridium complexes for organic light-emitting diodes (OLEDs) . F2743-0533 could be investigated for its efficacy in producing pure green emission in OLEDs, potentially leading to more efficient displays with higher external quantum efficiency.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClF6N2O2/c22-15-5-3-12(4-6-15)11-30-7-1-2-17(19(30)32)18(31)29-16-9-13(20(23,24)25)8-14(10-16)21(26,27)28/h1-10H,11H2,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKORUMTQJVDEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClF6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3,5-bis(trifluoromethyl)phenyl]-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

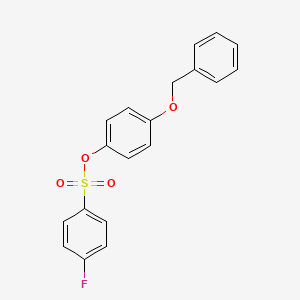
![2-[[4-(Benzylamino)quinazolin-2-yl]sulfanylmethyl]-7-chloropyrido[1,2-a]pyrimidin-4-one](/img/structure/B2897171.png)
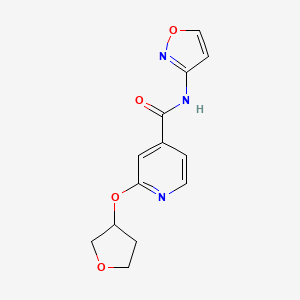

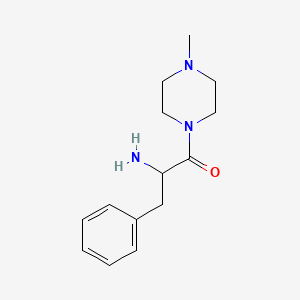
![8-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B2897180.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea](/img/structure/B2897182.png)
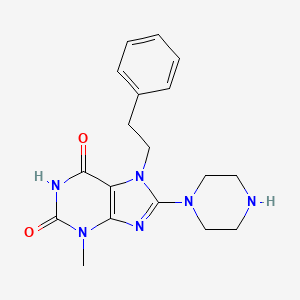
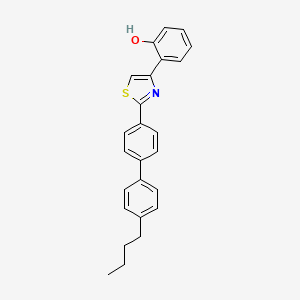
![4-methoxy-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2897186.png)
![N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2897187.png)
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2897188.png)
